3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2. It is a derivative of aniline, featuring a pyridin-2-ylmethyl group attached to the nitrogen atom and two methyl groups at the 3 and 5 positions of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3,5-dimethylaniline with pyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the aniline moiety.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyridine ring or aniline moiety.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in the substituents on the nitrogen atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are fused with an imidazole ring and contain a bromine atom.
Uniqueness
3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the pyridin-2-ylmethyl group and the 3,5-dimethyl substitution on the benzene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dimethyl-N-(pyridin-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOCCXYTBWFZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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